molecular formula C16H24Cl2FN3 B1522010 {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride CAS No. 1193389-57-9

{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride

Cat. No. B1522010
M. Wt: 348.3 g/mol
InChI Key: IICMGEHNTNJCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C16H24Cl2FN3 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenic Exposure and Detection

  • Heterocyclic amines, similar in structure to the compound , are continually present in food and are recognized as carcinogenic. They are detectable in human urine, suggesting ongoing exposure through diet. The research did not find these compounds in patients receiving parenteral alimentation, indicating dietary intake as a primary source (Ushiyama et al., 1991).

Radiotracer Applications

  • A radiotracer, 11C-CS1P1, structurally similar to the compound , has been evaluated for safety and dosimetry in humans. It targets the sphingosine-1-phosphate receptor 1 (S1PR1), significant in multiple sclerosis, and shows promise for evaluating inflammation in clinical populations (Brier et al., 2022).

Metabolism and Pharmacokinetics

  • The metabolism and pharmacokinetics of designer benzodiazepines, structurally related to the compound, have been examined. These compounds have a long elimination half-life and produce metabolites detectable in human serum and urine over an extended period, suggesting potential applications or implications in therapeutic and forensic contexts (Moosmann et al., 2013).

Environmental Exposure and Health Implications

  • Studies have shown that exposure to certain organochlorine and organobromine compounds, similar in persistence to the compound , in the environment can have significant health implications, reflecting the need for monitoring and potential regulatory actions (Norén & Meironyté, 2000; Babina et al., 2012; Schecter et al., 2003).

Neurological Implications and Therapeutic Potential

  • Compounds with structural similarities to the chemical have been evaluated for their neuroprotective effects and potential therapeutic applications in conditions like cerebral infarction and phenylketonuria, highlighting the importance of biogenic amines and their correlation with brain atrophy and damage in certain patient populations (Pilotto et al., 2019; Houkin et al., 1998).

properties

IUPAC Name

5-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3.2ClH/c1-18-11-5-3-4-6-15-12-16(20(2)19-15)13-7-9-14(17)10-8-13;;/h7-10,12,18H,3-6,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICMGEHNTNJCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride
Reactant of Route 2
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride
Reactant of Route 3
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride
Reactant of Route 5
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride
Reactant of Route 6
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride

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